molecular formula C13H24O3Si2 B14443334 [(2-Methoxy-1,4-phenylene)bis(oxy)]bis(trimethylsilane) CAS No. 73759-43-0

[(2-Methoxy-1,4-phenylene)bis(oxy)]bis(trimethylsilane)

Cat. No.: B14443334
CAS No.: 73759-43-0
M. Wt: 284.50 g/mol
InChI Key: JZDICGZDKZQBHG-UHFFFAOYSA-N
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Description

[(2-Methoxy-1,4-phenylene)bis(oxy)]bis(trimethylsilane) is an organic compound with the molecular formula C14H24O3Si2 It is characterized by the presence of two trimethylsilane groups attached to a methoxy-substituted phenylene ring through ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Methoxy-1,4-phenylene)bis(oxy)]bis(trimethylsilane) typically involves the reaction of 2-methoxy-1,4-dihydroxybenzene with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of ether linkages between the phenolic hydroxyl groups and the trimethylsilyl groups .

Industrial Production Methods

While specific industrial production methods for [(2-Methoxy-1,4-phenylene)bis(oxy)]bis(trimethylsilane) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

[(2-Methoxy-1,4-phenylene)bis(oxy)]bis(trimethylsilane) can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Substitution: Nucleophiles like halides or alkoxides can facilitate substitution reactions.

    Hydrolysis: Acidic or basic aqueous solutions are commonly used for hydrolysis reactions.

Major Products

    Oxidation: Products include aldehydes or carboxylic acids.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

    Hydrolysis: Phenol and trimethylsilanol are the primary products.

Scientific Research Applications

[(2-Methoxy-1,4-phenylene)bis(oxy)]bis(trimethylsilane) has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(2-Methoxy-1,4-phenylene)bis(oxy)]bis(trimethylsilane) involves its ability to undergo various chemical transformations. The trimethylsilyl groups provide steric protection to the phenolic hydroxyl groups, allowing selective reactions at other sites. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    [(2,5-Di-tert-butyl-1,4-phenylene)bis(oxy)]bis(trimethylsilane): Similar structure but with tert-butyl groups instead of methoxy groups.

    [(2,5-Diethynyl-1,4-phenylene)bis(oxy)]bis(trimethylsilane): :

Properties

CAS No.

73759-43-0

Molecular Formula

C13H24O3Si2

Molecular Weight

284.50 g/mol

IUPAC Name

(2-methoxy-4-trimethylsilyloxyphenoxy)-trimethylsilane

InChI

InChI=1S/C13H24O3Si2/c1-14-13-10-11(15-17(2,3)4)8-9-12(13)16-18(5,6)7/h8-10H,1-7H3

InChI Key

JZDICGZDKZQBHG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

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